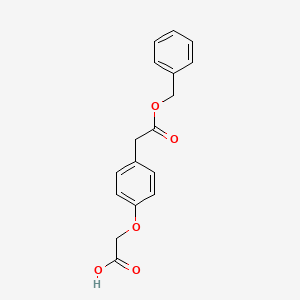
2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid
Übersicht
Beschreibung
“2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid” is a chemical compound with the molecular formula C24H33NO5Si . It has a molecular weight of 443.62 . The compound is stored under an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H33NO5Si/c1-23(2,3)30-22(28)25-20(21(26)27)17-29-31(24(4,5)6,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20H,17H2,1-6H3,(H,25,28)(H,26,27)/t20-/m0/s1 . The InChI key is YUWZTEHILLYKKM-FQEVSTJZSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 443.62 .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Fate
The biodegradation and environmental fate of related ether oxygenates such as ethyl tert-butyl ether (ETBE) have been thoroughly examined. These studies reveal that microorganisms in soil and groundwater can aerobically degrade ETBE, using it as a carbon and energy source, or via cometabolism with alkanes. This process involves initial hydroxylation, leading to the formation of several intermediates, including acetaldehyde and tert-butyl alcohol among others. Such findings underscore the microbial potential in mitigating environmental pollution from ether oxygenates, suggesting a potential for the environmental processing of related compounds, including 2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid, under similar contexts (Thornton et al., 2020).
Role in Flavor Chemistry
Branched aldehydes, derived from amino acids, play a significant role in the flavor profile of various food products. The production and degradation pathways of these aldehydes from amino acids are well-documented, emphasizing the importance of understanding metabolic conversions and microbial interactions with food components. This knowledge is crucial for manipulating the formation of desired flavor compounds in food products, potentially including derivatives of this compound for flavor enhancement or modification in food chemistry applications (Smit et al., 2009).
Drug Synthesis and Medical Applications
Levulinic acid (LEV), a derivative of biomass like this compound, has been identified as a key building block for drug synthesis. Its dual functional groups, carbonyl and carboxyl, allow for a versatile base in synthesizing a wide array of chemicals, suggesting that similar compounds could play a role in the pharmaceutical industry. This includes the synthesis of drugs, modification of reagents, or acting as linkers in pharmaceutical intermediates. The review by Zhang et al. (2021) highlights the potential for such compounds in cancer treatment, medical materials, and other fields, underscoring the broader applications of biomass-derived acids in medicine (Zhang et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds, such as boc-protected amino acids, have been used in the synthesis of various bioactive compounds . These compounds often interact with a variety of biological targets, depending on the specific structure of the compound.
Mode of Action
For example, they can act as building blocks in peptide synthesis, forming bonds with other amino acids to create larger structures .
Biochemical Pathways
Boc-protected amino acids are often involved in peptide synthesis, which plays a crucial role in numerous biochemical pathways . The resulting peptides can have various biological effects, depending on their structure and the specific amino acids involved.
Pharmacokinetics
The boc group is often used in drug design to improve the pharmacokinetic properties of a compound, such as its stability and bioavailability .
Result of Action
Boc-protected amino acids are often used in the synthesis of bioactive compounds, which can have a variety of effects at the molecular and cellular level .
Action Environment
The action of 2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets . Additionally, the presence of other compounds can also influence its action.
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-5(6(10)11)14-9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYLENBEAWHHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



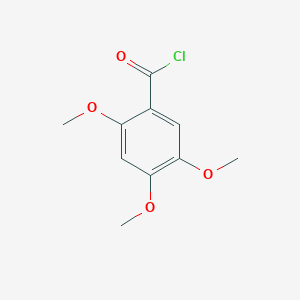
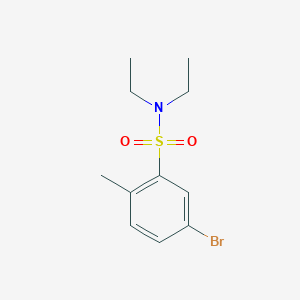
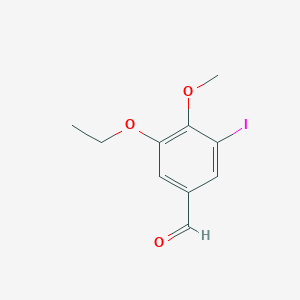
![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)
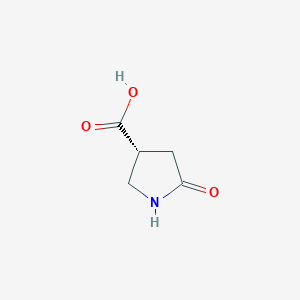

![N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide](/img/structure/B3136948.png)


![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)
